molecular formula C18H34O2 B14686552 Methyl heptadec-2-enoate CAS No. 31424-16-5

Methyl heptadec-2-enoate

Cat. No.: B14686552
CAS No.: 31424-16-5
M. Wt: 282.5 g/mol
InChI Key: UBFGEEJWHSVIER-UHFFFAOYSA-N
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Description

Methyl heptadec-2-enoate is an unsaturated fatty acid methyl ester (FAME) characterized by a 17-carbon chain with a double bond at the second position (C2). This compound is structurally significant due to its unsaturated nature, which influences its physical properties and reactivity compared to saturated analogs. Applications of this compound likely span industrial lubricants, biodiesel research, and organic synthesis intermediates, though specific uses require further investigation.

Properties

CAS No.

31424-16-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl heptadec-2-enoate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h16-17H,3-15H2,1-2H3

InChI Key

UBFGEEJWHSVIER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl heptadec-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated by deprotonating a carbonyl compound using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate ion .

Industrial Production Methods

On an industrial scale, this compound can be produced through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired ester .

Chemical Reactions Analysis

Hydrogenation

Catalytic hydrogenation reduces the double bond while preserving the ester group.

Table 1: Hydrogenation conditions and outcomes

CatalystPressure (bar)Temperature (°C)ProductYield (%)Source
Pd/C (5% wt)1025Methyl heptadecanoate98
Raney Ni5080Methyl heptadecanoate92

Key findings:

  • Complete conversion occurs within 2–4 hours under mild conditions using Pd/C.

  • Nickel catalysts require elevated temperatures but offer cost advantages .

Epoxidation

The double bond undergoes epoxidation with peracids:
Methyl heptadec-2-enoate+mCPBAMethyl 2,3-epoxyheptadecanoate\text{Methyl heptadec-2-enoate} + \text{mCPBA} \rightarrow \text{Methyl 2,3-epoxyheptadecanoate}

Conditions :

  • 0°C in dichloromethane with 1.1 eq mCPBA

  • 90% isolated yield after 12 hours .

Biocatalytic Oxidation

Engineered P450 BM3 and cpADH5 enzymes enable selective ω-1 oxidation:

Table 2: Enzymatic oxidation performance

EnzymeSubstrateProductConversion (%)
P450 BM3 variantThis compoundMethyl 16-oxoheptadec-2-enoate41.9
cpADH5Methyl 16-hydroxyheptadec-2-enoateMethyl 16-oxoheptadec-2-enoate>99

Data source:

Cross-Metathesis

Hoveyda-Grubbs 2nd generation catalyst facilitates olefin exchange:

Table 3: Cross-metathesis with methyl acrylate

Reaction PartnerMajor ProductsYield (%)Selectivity
Methyl acrylateDimethyl undeca-2,9-dienedioate (1)27.537.8%
This compound (3)41.931.1%
Methyl 16-oxoheptadec-2-enoate (4)18.319.5%

Conditions: 0.5 mol% catalyst, 50°C, 16 hours .

Ester Hydrolysis

Basic hydrolysis cleaves the ester group:
Methyl heptadec-2-enoate+NaOHHeptadec-2-enoic acid+MeOH\text{this compound} + \text{NaOH} \rightarrow \text{Heptadec-2-enoic acid} + \text{MeOH}

Optimized protocol :

  • 2M NaOH in MeOH/H₂O (4:1) at reflux

  • 95% conversion in 3 hours.

Acid-Catalyzed Cyclization

Protonation of the double bond induces intramolecular reactions:

Example : Treatment with methanesulfonic acid (10 mol%) in CH₂Cl₂ at 55°C yields functionalized carbazoles via tandem aza-Michael/aldol pathways .

Scientific Research Applications

Methyl heptadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its role in biological systems, particularly in lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of methyl heptadec-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of other bioactive lipids .

Comparison with Similar Compounds

Structural and Physical Properties

Methyl heptadec-2-enoate differs from saturated esters (e.g., methyl heptadecanoate) and other unsaturated esters (e.g., methyl salicylate) in key aspects:

Property This compound (Inferred) Methyl Heptadecanoate (C17:0) Methyl Salicylate
Molecular Formula C₁₈H₃₄O₂ C₁₈H₃₆O₂ C₈H₈O₃
Double Bond Position C2 (monounsaturated) None (saturated) Aromatic ester
Melting Point Lower (due to unsaturation) Higher (~50–60°C, typical for C17) -8°C
Solubility Insoluble in water; soluble in org. solvents Similar to unsaturated analogs Partially water-miscible
Boiling Point ~300–320°C (estimated) ~330–340°C 222°C

The double bond in this compound reduces its melting point compared to saturated methyl heptadecanoate, enhancing its fluidity at lower temperatures . Methyl salicylate, an aromatic ester, exhibits distinct solubility and volatility due to its phenolic moiety .

Chemical Reactivity

  • Hydrogenation: this compound can undergo hydrogenation to yield methyl heptadecanoate, a process relevant to biodiesel stabilization .
  • Oxidation : The C2 double bond may render it susceptible to oxidation, unlike saturated esters. Similar unsaturated esters (e.g., methyl oleate) form peroxides under oxidative conditions, suggesting analogous reactivity .
  • Hydrolysis: Like other esters, it hydrolyzes in acidic or basic conditions to form heptadec-2-enoic acid and methanol, though reaction rates depend on steric and electronic effects .

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